

# Technical Support Center: SYBR Green II Staining for Low RNA Concentrations

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## Compound of Interest

Compound Name: Green 2

Cat. No.: B1171643

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Welcome to the technical support center for SYBR Green II RNA gel stain. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of SYBR Green II for detecting low concentrations of RNA.

## Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using SYBR Green II for low-concentration RNA samples.

**Q1:** I am not seeing any bands or the signal is very weak. What should I do?

**A1:** A weak or absent signal is a common issue when working with low RNA concentrations. Follow these troubleshooting steps:

- **Verify RNA Integrity and Concentration:** For low RNA concentrations (e.g., below 30 ng/μL), standard spectrophotometers like Nanodrop can be unreliable. Use a fluorescence-based quantification method like Qubit or RiboGreen for a more accurate measurement of your starting material.<sup>[1]</sup> Run a small amount of your RNA on a denaturing gel to check for degradation.
- **Optimize Illumination and Imaging:** The illumination source significantly impacts sensitivity. For maximal sensitivity, use 254 nm epi-illumination.<sup>[2][3][4]</sup> If using a transilluminator, a 300

nm source is standard, but will be less sensitive.[\[2\]](#)[\[3\]](#)

- Use the Correct Filter: Do not use filters designed for Ethidium Bromide (orange-red). For optimal signal capture, use a photographic filter specifically designed for SYBR Green (a long-path green filter).[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Check Staining Buffer pH: SYBR Green II fluorescence is pH-sensitive. Ensure your staining buffer (e.g., TBE) has a pH between 7.5 and 8.0 for optimal performance.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Protect Dye from Light: SYBR Green II is light-sensitive. Store the stock solution in the dark and protect the staining solution from light by covering it with aluminum foil during incubation.[\[3\]](#)[\[6\]](#)

Q2: My RNA bands appear smeared or shifted.

A2: This can be caused by overloading the gel. SYBR Green II is a highly sensitive stain, and loading high amounts of RNA (over 100 ng per band) can lead to band shifting.[\[5\]](#) If you are experiencing this issue, try reducing the amount of RNA loaded onto the gel.

Q3: The background of my gel is too high.

A3: SYBR Green II has low intrinsic fluorescence, meaning it only fluoresces strongly when bound to nucleic acids. Therefore, destaining is typically not required.[\[2\]](#)[\[3\]](#) If you do experience high background, a brief wash of the gel in DI water after staining may help.[\[5\]](#) High background can also result from using an old or contaminated electrophoresis buffer for staining; always use fresh buffer for the staining solution.[\[4\]](#)

Q4: Can I use SYBR Green II in a denaturing gel (e.g., formaldehyde or urea)?

A4: Yes, SYBR Green II is compatible with denaturing gels. The fluorescence of the RNA/dye complex is not quenched by the presence of formaldehyde or urea, eliminating the need for washing the gel before staining.[\[2\]](#)[\[3\]](#)[\[5\]](#) However, be aware that sensitivity is slightly reduced on denaturing gels compared to non-denaturing gels.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q5: How does the sensitivity of SYBR Green II compare to Ethidium Bromide?

A5: SYBR Green II is significantly more sensitive than Ethidium Bromide for detecting RNA.[2][3] This is due to a higher fluorescence quantum yield, greater binding affinity for RNA, and a larger fluorescence enhancement upon binding.[2][3] While Ethidium Bromide's detection limit is around 1.5 ng per band, SYBR Green II can detect as little as 100 pg under optimal conditions.[2][3]

Q6: Are there more sensitive alternatives to SYBR Green II?

A6: While SYBR Green II is very sensitive, other dyes are available. For gel staining, SYBR Gold is reported to be even more sensitive.[1] For quantifying RNA in solution, RiboGreen is an ultra-sensitive reagent that can detect as little as 2.5 ng/mL of RNA.[7][8]

## Data Presentation

The following tables summarize the detection limits and optimal conditions for using SYBR Green II.

Table 1: SYBR Green II Detection Limits for RNA

Gel Type	Illumination Source	Detection Limit (per band)	Citation(s)
Non-denaturing Agarose/Polyacrylamide	254 nm epi-illumination	~100 pg	[2][3][4][5]
Non-denaturing Agarose/Polyacrylamide	300 nm transillumination	~500 pg	[2][3][4]
Denaturing (Formaldehyde/Urea)	254 nm epi-illumination	~1.0 ng	[2][3][4][5]
Denaturing (Formaldehyde/Urea)	300 nm transillumination	~4.0 ng	[2][3][4]

Table 2: Sensitivity Comparison: SYBR Green II vs. Ethidium Bromide

Feature	SYBR Green II	Ethidium Bromide	Citation(s)
Detection Limit (RNA)	As low as 100 pg	~1.5 ng	[2][3]
Fluorescence			
Quantum Yield (bound to RNA)	~0.54	~0.07	[2][4]
Destaining Required	No	Recommended	[2][3]
Denaturing Gel Compatibility	Yes, no pre-washing needed	Yes, but requires extensive washing for max sensitivity	[2][3]

## Experimental Protocols

### Protocol: Post-Staining of RNA Gels with SYBR Green II

This protocol is designed to achieve maximum sensitivity for detecting low concentrations of RNA.

#### Materials:

- SYBR Green II RNA Gel Stain, 10,000X stock in DMSO
- 1X TBE buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA), pH 8.0
- Staining container (polypropylene is recommended)
- Aluminum foil

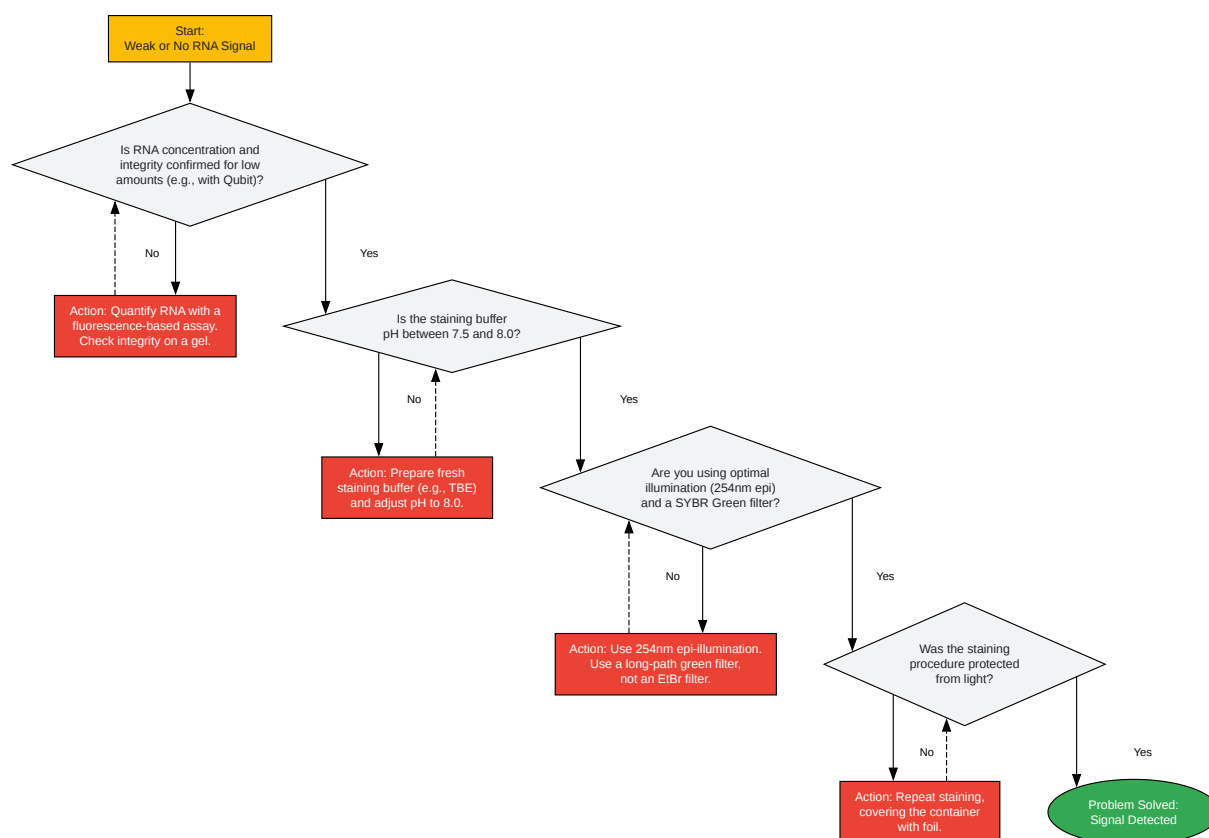
#### Methodology:

- Electrophoresis: Perform RNA electrophoresis on a non-denaturing or denaturing (agarose/formaldehyde or polyacrylamide/urea) gel according to your standard protocol.
- Prepare Staining Solution:
  - For non-denaturing and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in fresh 1X TBE buffer.[3][5]

- For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution of the stock solution in fresh 1X TBE buffer.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Crucially, verify the pH of the final staining solution is between 7.5 and 8.0.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Staining:
  - Carefully place the gel into a clean staining container.
  - Add enough staining solution to completely submerge the gel.
  - Cover the container with aluminum foil or place it in a dark location to protect it from light.[\[3\]](#)
  - Agitate the gel gently on a shaker at room temperature. Optimal staining time is typically 10-40 minutes.[\[3\]](#)
- Imaging:
  - No destaining is required.[\[2\]](#)[\[3\]](#) You may briefly rinse the gel with DI water if desired.[\[5\]](#)
  - Carefully transfer the gel to an imaging system.
  - For highest sensitivity, illuminate with 254 nm epi-illumination. Alternatively, use a 300 nm transilluminator or a blue-light transilluminator.[\[2\]](#)[\[3\]](#)[\[5\]](#)
  - Image the gel using a SYBR Green photographic filter or a similar long-path green filter.[\[3\]](#)[\[5\]](#)

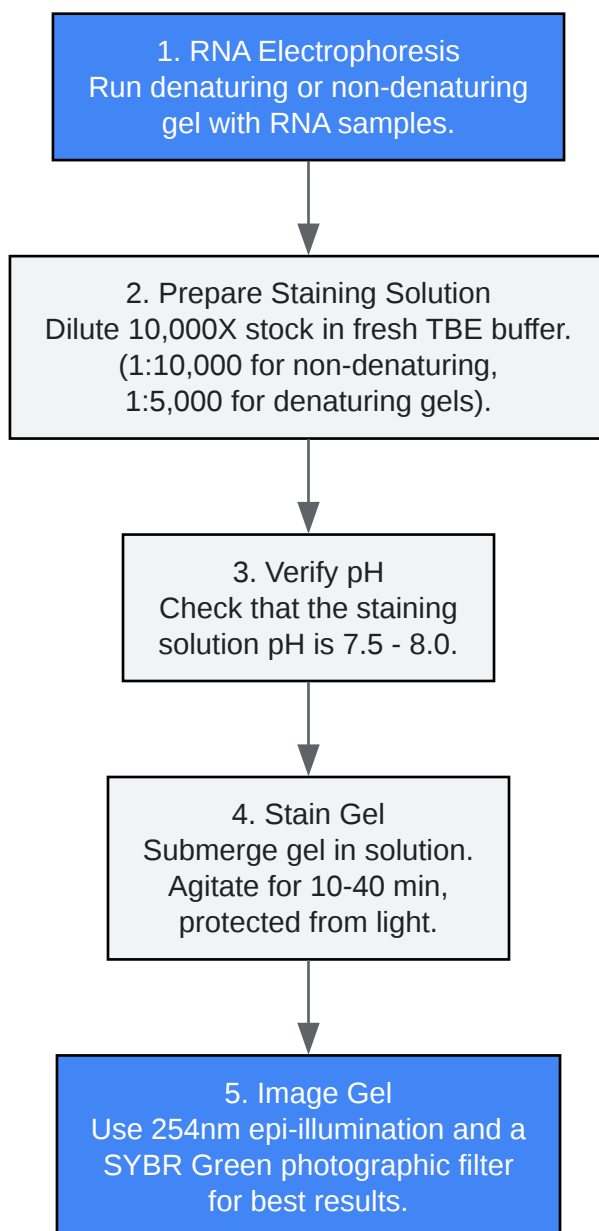
## Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimental execution.



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Caption: Troubleshooting workflow for weak or no signal with SYBR Green II.



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Caption: Experimental workflow for post-staining RNA gels with SYBR Green II.

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